molecular formula C9H10N2 B008484 1-methyl-1H-indol-5-amine CAS No. 102308-97-4

1-methyl-1H-indol-5-amine

Cat. No.: B008484
CAS No.: 102308-97-4
M. Wt: 146.19 g/mol
InChI Key: PGTSGPCXPIFQEL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and an amine group at the 5-position. It has moderate solubility in common organic solvents like ethanol, ethers, and chlorinated hydrocarbons, but low solubility in water .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indol-5-amine, as an indole derivative, has been found to interact with multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Cellular Effects

Indole derivatives have been found to have broad-spectrum biological activities . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole itself is known to be involved in the metabolism of tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted anilines followed by functional group modifications. For instance, the reaction of ortho-nitroaniline with methyl iodide under basic conditions can yield this compound after reduction and cyclization steps .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can efficiently produce indole derivatives .

Chemical Reactions Analysis

1-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

1-Methyl-1H-indol-5-amine can be compared with other indole derivatives such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTSGPCXPIFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377760
Record name 5-Amino-1-N-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-97-4
Record name 1-Methyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102308-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-N-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 1-methyl-5-nitro-1H-indole (0.5 g, 2.84 mmol) in ethyl acetate (10 ml), tin (II) chloride hydrate (2.5 g, 11.4 mmol, 4 eq) was added and the reaction mixture stirred overnight at room temperature. The reaction mixture was basified with aqueous sodium hydroxide solution (pH 8) and the compound extracted using ethyl acetate. The crude compound obtained was purified by column chromatography over silica gel using ethyl acetate/hexane (1:1) as eluent to give 1-methyl-1H-indol-5-ylamine (120 mg, 27%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of the nitroindole (D1) (5 g; 28.4 mmol) and 5% palladium on charcoal in ethanol (300 ml) was hydrogenated at 60 p.s.i. (4.14×105Pa) at room temperature for 3 h. Removal of the catalyst by filtration followed by evaporation of the solvent gave the title compound (3.39 g, 95%).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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